2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-oxobicyclo[221]heptane-7-carboxylate is a bicyclic compound that features a bromine atom, a ketone group, and a carboxylate group This compound is part of the 7-oxabicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in these interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the same bicyclic structure but lacks the bromine atom and the carboxylate group.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Norcantharidin: A synthetic derivative of cantharidin with potential anticancer properties.
Uniqueness
2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63557-38-0 |
---|---|
Molekularformel |
C8H8BrO3- |
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
(1S,2R,4S,7S)-2-bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12)/p-1/t3-,4-,5-,7-/m1/s1 |
InChI-Schlüssel |
BXXPKNCQABBGDK-FNKGTGPASA-M |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H]([C@@H]1Br)CC2=O)C(=O)[O-] |
Kanonische SMILES |
C1C2C(C(C1Br)CC2=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.